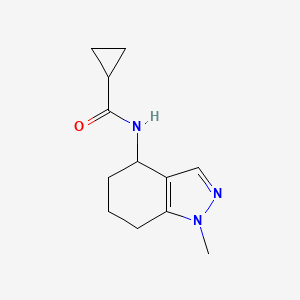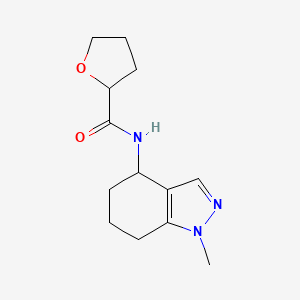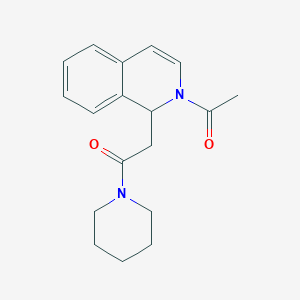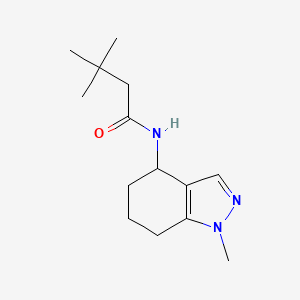
N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)cyclopropanecarboxamide, also known as MTIC, is a synthetic compound that has been used in scientific research for its potential therapeutic effects. MTIC is a cyclopropane-based compound that has been synthesized using various methods.
Mecanismo De Acción
N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)cyclopropanecarboxamide has been found to inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death. It has also been found to inhibit the activity of enzymes that are involved in the growth and proliferation of cancer cells. In addition, N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)cyclopropanecarboxamide has been found to increase the production of reactive oxygen species, which can cause oxidative stress in cancer cells and lead to their death.
Biochemical and Physiological Effects:
N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)cyclopropanecarboxamide has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of the enzyme histone deacetylase, which is involved in the regulation of gene expression. N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)cyclopropanecarboxamide has also been found to increase the production of the protein p53, which is involved in the regulation of cell growth and apoptosis. In addition, N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)cyclopropanecarboxamide has been found to increase the production of the neurotransmitter dopamine, which is involved in the regulation of mood, motivation, and movement.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)cyclopropanecarboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has also been found to have low toxicity in animal studies. However, N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)cyclopropanecarboxamide has limitations in lab experiments. It is not water-soluble, which can make it difficult to administer in certain experiments. It also has a short half-life, which can limit its effectiveness in some experiments.
Direcciones Futuras
There are several future directions for the study of N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)cyclopropanecarboxamide. One direction is to study its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use in combination with other anticancer drugs to increase their effectiveness. Additionally, further research is needed to optimize the synthesis method of N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)cyclopropanecarboxamide and to develop more water-soluble derivatives of the compound.
Conclusion:
N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)cyclopropanecarboxamide is a synthetic compound that has been used in scientific research for its potential therapeutic effects. It has been found to have anticancer properties and has been studied for its potential use in cancer treatment. N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)cyclopropanecarboxamide has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Future research is needed to optimize the synthesis method of N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)cyclopropanecarboxamide and to explore its potential use in combination with other drugs.
Métodos De Síntesis
N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)cyclopropanecarboxamide has been synthesized using different methods, including the reaction of 1-methyl-4,5,6,7-tetrahydroindazole with cyclopropanecarboxylic acid chloride in the presence of a base. Another method involves the reaction of 1-methyl-4,5,6,7-tetrahydroindazole with cyclopropanecarboxylic acid in the presence of a coupling agent. These methods have been optimized to produce high yields of N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)cyclopropanecarboxamide.
Aplicaciones Científicas De Investigación
N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)cyclopropanecarboxamide has been used in scientific research for its potential therapeutic effects. It has been found to have anticancer properties and has been studied for its potential use in cancer treatment. N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)cyclopropanecarboxamide has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-15-11-4-2-3-10(9(11)7-13-15)14-12(16)8-5-6-8/h7-8,10H,2-6H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLWMFIBYUOWGLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(CCC2)NC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(NE)-N-[[3-methoxy-4-(pyridin-3-ylmethoxy)phenyl]methylidene]hydroxylamine](/img/structure/B7495283.png)
![2-(3,4-Difluorophenoxy)-7-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7495302.png)



![N-(2,5-dichlorophenyl)-1-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]pyrrolidine-2-carboxamide](/img/structure/B7495318.png)
![N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohex-3-ene-1-carboxamide](/img/structure/B7495323.png)
![5-methyl-N-[2-(oxolan-2-yl)ethyl]pyrazine-2-carboxamide](/img/structure/B7495331.png)
![N-(8-tricyclo[5.2.1.02,6]decanyl)oxane-4-carboxamide](/img/structure/B7495339.png)


